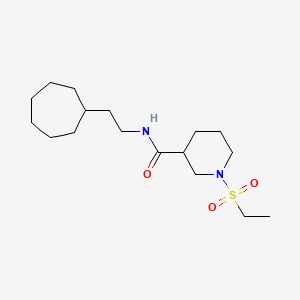

N-(2-cycloheptylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-cycloheptylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is a chemical compound that belongs to the family of piperidinecarboxamide derivatives. It is commonly known as CHEC or ML277, and it is a selective activator of a potassium ion channel called KCNQ1. This channel is involved in the regulation of the electrical activity of cells, and its dysfunction has been linked to several diseases, including cardiac arrhythmias and epilepsy. CHEC has emerged as a promising tool for studying the physiology and pharmacology of KCNQ1 channels, and it has also shown potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Sulfonamide derivatives, including compounds structurally related to N-(2-cycloheptylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, have been investigated for their potential as antibacterial agents. A study by Ajani et al. (2013) synthesized a series of N,N-diethylamide bearing sulfonamides and tested their antimicrobial activity against Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial potency (Ajani et al., 2013).

Receptor Antagonism

Research into the selectivity and bioavailability of sulfone derivatives has led to the identification of compounds acting as selective 5-HT(2A) receptor antagonists. Fletcher et al. (2002) developed acyclic sulfones with high-affinity and selectivity towards 5-HT(2A) receptors, indicating potential applications in developing therapeutics for disorders involving this receptor pathway (Fletcher et al., 2002).

Cyclin-Dependent Kinase Inhibitors

Griffin et al. (2006) explored the use of β-piperidinoethylsulfides in inhibiting cyclin-dependent kinase CDK2, a crucial protein in cell cycle regulation. Their methodology developed potent inhibitors, highlighting the utility of sulfone derivatives in targeting proteins involved in cell proliferation (Griffin et al., 2006).

Catalysis in Chemical Synthesis

Piperazine-2-carboxylic acid-derived N-formamides have been investigated as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing the role of sulfonamide derivatives in facilitating stereocontrolled chemical reactions. Wang et al. (2006) reported high yields and enantioselectivities across a broad range of substrates, demonstrating the versatility of these catalysts in organic synthesis (Wang et al., 2006).

Anticancer Activity

Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated for their anticancer properties. Rehman et al. (2018) developed a series of these compounds, with some exhibiting promising anticancer activity in preliminary assays, highlighting the potential of sulfonamide derivatives in developing novel anticancer agents (Rehman et al., 2018).

Eigenschaften

IUPAC Name |

N-(2-cycloheptylethyl)-1-ethylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O3S/c1-2-23(21,22)19-13-7-10-16(14-19)17(20)18-12-11-15-8-5-3-4-6-9-15/h15-16H,2-14H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLITYNLZSIHXHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NCCC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cycloheptylethyl)-1-(ethylsulfonyl)piperidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5562478.png)

![2-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5562494.png)

![2,6-difluoro-3-methoxy-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5562497.png)

![4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5562498.png)

![4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B5562503.png)

![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5562504.png)

![N,N-diallyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5562505.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)

![3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)

![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)

![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)